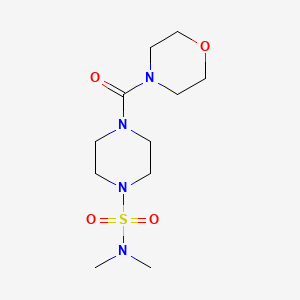
1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide, also known as FMBP, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. FMBP is a small molecule that belongs to the class of benzothiazole derivatives, which are known to exhibit diverse biological activities such as antitumor, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide is not fully understood. However, it has been proposed that 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. The antiviral activity of 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide is thought to be due to its ability to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase. The antimicrobial activity of 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects
1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide has also been found to inhibit the replication of the hepatitis C virus and exhibit antimicrobial activity against various bacteria. In vivo studies have shown that 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new drugs for the treatment of cancer. Additionally, 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide has been found to have antiviral and antimicrobial activity, which makes it a potential candidate for the development of new antiviral and antimicrobial agents. However, one of the limitations of 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide. One area of research is the development of new drugs based on 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide for the treatment of cancer, viral infections, and bacterial infections. Another area of research is the elucidation of the mechanism of action of 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide, which will help to better understand its biochemical and physiological effects. Additionally, future research could focus on improving the solubility of 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide, which would make it easier to administer in vivo. Finally, further studies are needed to evaluate the safety and toxicity of 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide in vivo.
Applications De Recherche Scientifique
1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide has been found to have antiviral activity against the hepatitis C virus and antimicrobial activity against various bacteria.
Propriétés
IUPAC Name |
1-(3-fluorobenzoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-28-16-5-6-17-18(12-16)29-21(23-17)24-19(26)13-7-9-25(10-8-13)20(27)14-3-2-4-15(22)11-14/h2-6,11-13H,7-10H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNJBFPHGUHKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4648135.png)
![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4648144.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4648156.png)
![7-(difluoromethyl)-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4648160.png)

![1-(3-methylphenyl)-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4648171.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4648183.png)
![3-methoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4648188.png)
![dimethyl 5-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4648194.png)
![ethyl {2-[({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4648203.png)

![1-(2-ethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4648225.png)
![(4-chlorophenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4648231.png)